molecular formula C13H13NO3 B15237465 N-(2-Acetyl-3-methylbenzofuran-5-YL)acetamide

N-(2-Acetyl-3-methylbenzofuran-5-YL)acetamide

Cat. No.: B15237465
M. Wt: 231.25 g/mol
InChI Key: FLVQVCQKTJYGEC-UHFFFAOYSA-N
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Description

N-(2-Acetyl-3-methylbenzofuran-5-YL)acetamide is a benzofuran-derived acetamide featuring a methyl group at the 3-position and an acetyl substituent at the 2-position of the benzofuran core. The benzofuran scaffold provides structural rigidity, while the acetamide moiety enhances hydrogen-bonding interactions, influencing solubility and target binding .

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

N-(2-acetyl-3-methyl-1-benzofuran-5-yl)acetamide

InChI

InChI=1S/C13H13NO3/c1-7-11-6-10(14-9(3)16)4-5-12(11)17-13(7)8(2)15/h4-6H,1-3H3,(H,14,16)

InChI Key

FLVQVCQKTJYGEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Acetyl-3-methylbenzofuran-5-YL)acetamide typically involves the condensation of substituted or unsubstituted o-hydroxyacetophenone with ω-bromoacetophenone or ethyl bromoacetate under basic conditions . The reaction is often carried out in a solvent such as dimethylformamide (DMF) with potassium carbonate as the base. Microwave-assisted synthesis has been reported to improve the yield and reduce the reaction time compared to conventional heating methods .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would likely be applied.

Chemical Reactions Analysis

Types of Reactions

N-(2-Acetyl-3-methylbenzofuran-5-YL)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

N-(2-Acetyl-3-methylbenzofuran-5-YL)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-Acetyl-3-methylbenzofuran-5-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Crystallography and Geometry

  • N-(Meta-Substituted Phenyl)-2,2,2-Trichloro-Acetamides (e.g., 3-CH₃C₆H₄NH-CO-CCl₃): These compounds exhibit significant variations in crystal packing due to meta-substituents. For instance, electron-withdrawing groups (e.g., Cl) reduce symmetry, leading to monoclinic crystal systems (e.g., P21/c), whereas methyl groups favor triclinic systems . The asymmetric unit cell of 3,5-(CH₃)₂C₆H₃NH-CO-CCl₃ contains two molecules, highlighting steric and electronic influences on packing . Key Insight: Methyl substituents enhance hydrophobic interactions but reduce polarity compared to halogenated analogs.
  • Naphtho[2,1-b]furan Acetamides (e.g., N-[2-(benzylidenehydrazinyl)carbonyl]-5-nitronaphtho[2,1-b]furan-1-yl]acetamide): The naphthofuran core increases planarity and conjugation, improving UV absorption and antibacterial activity.

Heterocyclic Core Modifications

  • Benzisoxazole Derivatives (e.g., N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide):
    Replacing benzofuran with benzisoxazole introduces an additional N-O bond, increasing polarity and hydrogen-bonding capacity. Spectroscopic data (¹H NMR: δ 5.22 ppm for ClCH₂; IR: 1611 cm⁻¹ for C=O) confirm distinct electronic environments compared to benzofuran analogs .
  • Benzothiazole Acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide):
    The benzothiazole core enhances metabolic stability and bioavailability. Trifluoromethyl groups improve lipophilicity, favoring blood-brain barrier penetration .

Pharmacological Potential

  • Antibacterial Activity : Naphthofuran acetamides with nitro groups (e.g., 5-nitronaphtho[2,1-b]furan derivatives) show moderate activity against Gram-positive bacteria, attributed to nitro group-mediated DNA intercalation .
  • Anti-Inflammatory Applications : Benzisoxazole acetamides are precursors to COX-2 inhibitors, suggesting that N-(2-Acetyl-3-methylbenzofuran-5-YL)acetamide could be optimized for similar targets .

Data Tables: Structural and Functional Comparisons

Compound Class Core Structure Key Substituents Crystallographic Data Pharmacological Notes Source
Benzofuran Acetamides Benzofuran 2-Acetyl, 3-methyl Not reported Potential antimicrobial activity
Naphthofuran Acetamides Naphthofuran 5-Nitro, benzylidene hydrazine Monoclinic (P2₁/c) Antibacterial (Gram-positive)
Benzisoxazole Acetamides Benzisoxazole 3-Chloromethyl Orthorhombic (Pna2₁) Precursor to anti-inflammatory agents
Trichloro-Acetamides Benzene 3-CH₃, 2,2,2-trichloro Monoclinic (P21/c) Electron-withdrawing effects on packing

Biological Activity

N-(2-Acetyl-3-methylbenzofuran-5-YL)acetamide is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its benzofuran structure, which is known for various biological activities. The presence of the acetyl and acetamide groups enhances its pharmacological properties. The molecular formula can be represented as C12H13NO2C_{12}H_{13}NO_2.

The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes, receptors, or DNA. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter metabolism, similar to other acetylated compounds that affect cholinergic activity.
  • Receptor Modulation : It may interact with various receptors, altering signaling pathways that are crucial for cellular responses.
  • Antioxidant Activity : Benzofuran derivatives are often associated with antioxidant properties, which could contribute to their protective effects against oxidative stress.

Anticancer Activity

Recent studies have shown that benzofuran derivatives exhibit significant anticancer properties. For instance, a study indicated that certain benzofuran compounds can inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involves the activation of caspases and modulation of cell cycle regulators.

CompoundIC50 (µM)Cancer TypeMechanism
MCC101916.4Lung CancerPLK1 inhibition
7aVariesEAC CellsDNA interaction

Antimicrobial Activity

Benzofuran derivatives have also demonstrated antimicrobial properties. For example, compounds similar to this compound were evaluated for their efficacy against various bacterial strains, showing promising results.

Neuroprotective Effects

Research suggests that compounds containing benzofuran structures may protect against neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) activity. This inhibition can increase acetylcholine levels in the brain, which is beneficial in conditions like Alzheimer's disease.

Case Studies

  • Study on Anticancer Effects : A study evaluated the anticancer effects of several benzofuran derivatives, including this compound. The results indicated significant cytotoxicity against lung adenocarcinoma cells (A549), with an IC50 value comparable to established chemotherapeutics.
  • Neuroprotective Research : Another investigation focused on the neuroprotective potential of this compound in models of oxidative stress-induced neuronal damage. The findings suggested a reduction in reactive oxygen species (ROS) and improved cell viability.

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